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Compound of Interest

Compound Name: 1-Ethyl-4-iodobenzene

Cat. No.: B1345684

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-ethyl-4-

iodobenzene (CAS No. 25309-64-2), a key intermediate in various organic syntheses. The
document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with generalized experimental protocols for these analytical

techniques.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of 1-ethyl-4-iodobenzene.

Table 1: *H NMR Spectral Data
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
Ar-H (ortho to
~7.55 Doublet ~8.5 2H
lodo group)
Ar-H (ortho to
~6.95 Doublet ~8.5 2H
Ethyl group)
2.59 Quartet 7.6 2H -CH2z-
1.20 Triplet 7.6 3H -CHs

Note: The chemical shifts for the aromatic protons are approximate and based on typical values

for 1,4-disubstituted benzene rings. The data for the ethyl group is more consistently reported.

Data availability has been indicated by sources such as Sigma-Aldrich Co. LLC.[1]

« 13

Chemical Shift (8) ppm

Assighment

~144 Ar-C (quaternary, attached to ethyl group)
~137 Ar-CH (ortho to lodo group)

~130 Ar-CH (ortho to Ethyl group)

~91 Ar-C (quaternary, attached to iodo group)
28.5 -CHa-

15.5 -CHs

Note: These chemical shifts are predicted values based on structure-property relationships and

data for analogous compounds. The availability of experimental 13C NMR data is cited from W.

Robien, Inst. of Org. Chem., Univ. of Vienna, as listed in spectral databases.[1]

Table 3: IR Spectral Data (ATR-FTIR)
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3070 - 3020 Medium Aromatic C-H Stretch

_ Aliphatic C-H Stretch (-CHs, -

~2965, 2870 Medium-Strong

CHz2)
~1585, 1485 Medium-Strong Aromatic C=C Ring Stretch
~1460 Medium -CH:- Scissoring
~1375 Medium -CHs Bending
~1005 Strong Aromatic C-H In-plane Bend

1,4-Disubstituted Benzene C-H
~820 Strong

Out-of-plane Bend
~500 Medium C-I Stretch

Note: The listed wavenumbers are characteristic absorption bands for the functional groups

present in 1-ethyl-4-iodobenzene. Experimental ATR-IR spectra are available from sources

like Aldrich.[1]

Table 4: Mass Spectrometry (GC-MS) Data

m/z (Mass-to-Charge
Ratio)

Relative Intensity

Assignment

232 High [M]* (Molecular lon)[1]
217 High [M - CHs]*[1]

105 Medium [M - 1]* or [CsHo]*

77 Low [CeHs]*

Note: The fragmentation pattern is based on data from the NIST Mass Spectrometry Data

Center.[1] The molecular ion is the base peak.

Experimental Protocols
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The following are detailed, generalized methodologies for the acquisition of the spectral data
presented.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: A sample of 1-ethyl-4-iodobenzene (5-20 mg for *H, 20-50 mg for 13C)
is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent
(e.g., chloroform-d, CDCIs). A small amount of tetramethylsilane (TMS) may be added as an
internal standard for chemical shift referencing (6 = 0.00 ppm).

o Transfer to NMR Tube: The solution is transferred into a clean, dry 5 mm NMR tube. The
tube is capped to prevent evaporation.

e Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR
spectrometer's magnet.

o Data Acquisition:

[e]

The magnetic field is "locked" onto the deuterium signal of the solvent.

o The magnetic field homogeneity is optimized through a process called "shimming" to
ensure sharp spectral lines.

o For 'H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.

o For 13C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to
single lines for each unique carbon. A larger number of scans (e.g., 128 or more) is
typically required due to the low natural abundance of the 13C isotope.

» Data Processing: The acquired FID is Fourier transformed, phase-corrected, and baseline-
corrected to produce the final NMR spectrum. The chemical shifts are referenced to TMS.
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Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic

vibrational frequencies.

Methodology:

Instrument Preparation: The ATR crystal (commonly diamond or zinc selenide) surface is
cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

Sample Application: A small drop of liquid 1-ethyl-4-iodobenzene is placed directly onto the
center of the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: The ATR accessory's pressure arm is engaged to ensure good contact
between the sample and the crystal. The infrared spectrum is then recorded, typically by co-
adding 16 or 32 scans at a resolution of 4 cm~1.

Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final absorbance or transmittance spectrum.

Cleaning: After analysis, the sample is carefully wiped from the crystal surface using a soft
tissue soaked in a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

Sample Preparation: A dilute solution of 1-ethyl-4-iodobenzene is prepared in a volatile
organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100
pg/mL.

GC-MS System Configuration:

o Injector: A split/splitless injector is typically used, operated at a temperature of around
250°C.
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o GC Column: A non-polar capillary column (e.g., a 30 m x 0.25 mm column with a 5%
phenyl-methylpolysiloxane stationary phase) is used for separation.

o Oven Program: A temperature gradient is programmed, for example, starting at 50°C,
holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.
Helium is used as the carrier gas.

o Mass Spectrometer: The MS is operated in electron ionization (ElI) mode, typically at 70
eV. The mass range scanned is usually from m/z 40 to 400.

« Injection and Analysis: A 1 pL aliquot of the sample solution is injected into the GC. The
compound is volatilized, separated from the solvent and any impurities on the GC column,
and then enters the mass spectrometer.

o Data Analysis: The resulting total ion chromatogram (TIC) is examined to find the peak
corresponding to 1-ethyl-4-iodobenzene. The mass spectrum associated with this peak is
then analyzed to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-ethyl-
4-iodobenzene.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1345684?utm_src=pdf-body
https://www.benchchem.com/product/b1345684?utm_src=pdf-body
https://www.benchchem.com/product/b1345684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

1-Ethyl-4-iodobenzene

Spectroscopic Analysis

ATR-IR Spectroscopy NM?H_? [;i(étrl(s)é():opy

Data Interpretatio

GC-MS Analysis

Purity Assessment

Structural Elucidation

(Connectivity, Functional Groups) Compound Identity Confirmation

Final Report

Comprehensive Spectral Report

Click to download full resolution via product page

Workflow for Spectroscopic Analysis of 1-Ethyl-4-iodobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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